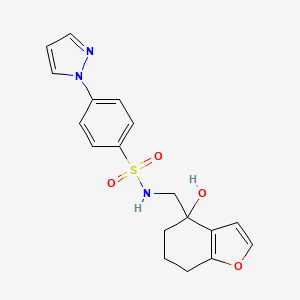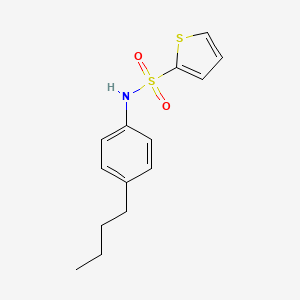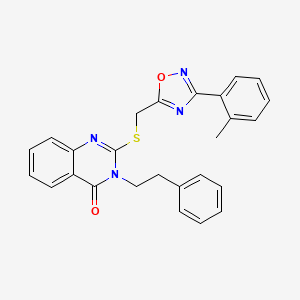
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride, also known as 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, is a chemical compound with the linear formula: HOCH2(CF2)4CH2OH . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
This compound is mainly used in organic synthesis reactions, acting as an addition reagent, alkylating agent, and nucleophilic reagent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.10 . It is a solid with a boiling point of 100°C/3 mmHg and a melting point of 66-70°C .Applications De Recherche Scientifique
Metal-catalyzed Diamination Reactions
Metal-catalyzed 1,2-diamination reactions have gained attention due to the 1,2-diamine motif's presence in numerous biologically active natural products and pharmaceutical agents. Chiral 1,2-diamines are crucial for asymmetric synthesis and catalysis, making them attractive targets for synthetic chemistry. Recent advances in metal-catalyzed diamination reactions, including their asymmetric variants, suggest potential applications in constructing natural products and drug molecules (Cardona & Goti, 2009).
Anion Binding and Sensing
Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, utilizing fluorinated pyrroles, have shown significant enhancements in binding affinities towards anions like fluoride, chloride, and dihydrogen phosphate compared to their non-fluorinated counterparts. This improvement, particularly for dihydrogen phosphate, allows these compounds to act as naked-eye sensors for phosphate anions, indicating applications in environmental monitoring and chemical sensing (Anzenbacher et al., 2000).
Crystal Packing and Structural Analysis
The study of hexane-1,6-diaminium salts with various acetic acids has provided insights into the influence of chlorine atoms on crystal packing. Understanding these interactions is crucial for designing materials with desired crystalline properties, which is relevant for material science and pharmaceutical formulation (Paul & Kubicki, 2009).
Novel Cyclophosphazene Derivatives Synthesis
Reinvestigations into the reactions of hexachlorocyclotriphosphazene with linear aliphatic primary diamines have led to novel cyclophosphazene derivatives. These compounds, characterized by a variety of structural types, have potential applications in materials science, particularly in the development of new polymers and coatings (Türe, Silah, & Tuna, 2020).
Antiproliferative Activity Against Cancer Cells
A library of compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold showed promising results in inhibiting the growth of triple-negative MDA-MB231 breast cancer cells. This highlights the potential of such compounds in cancer therapy, with the added benefit of selectivity against cancer cells without affecting non-cancerous cells (Junaid, Lim, Chuah, & Dolzhenko, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F8N2.2ClH/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16;;/h1-2,15-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSLSVMYNOESPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2980845.png)
![Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2980846.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2980848.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B2980850.png)
![(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2980852.png)


![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)
